molecular formula C11H15NO2 B14842019 Ethyl (3,5-dimethylpyridin-4-YL)acetate

Ethyl (3,5-dimethylpyridin-4-YL)acetate

Cat. No.: B14842019
M. Wt: 193.24 g/mol
InChI Key: UOONLINGVXPGPZ-UHFFFAOYSA-N
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Description

Ethyl (3,5-dimethylpyridin-4-YL)acetate is an organic compound with the molecular formula C11H15NO2 and a molar mass of 193.24 g/mol . This compound is characterized by the presence of a pyridine ring substituted with two methyl groups at positions 3 and 5, and an ethyl acetate group at position 4. It is commonly used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (3,5-dimethylpyridin-4-YL)acetate typically involves the reaction of 3,5-dimethylpyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl (3,5-dimethylpyridin-4-YL)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl (3,5-dimethylpyridin-4-YL)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (3,5-dimethylpyridin-4-YL)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Ethyl (3,5-dimethylpyridin-4-YL)acetate can be compared with other similar compounds, such as:

Uniqueness: The presence of both the pyridine ring and the ester group in this compound provides unique chemical properties, making it a valuable compound in various applications. Its ability to undergo diverse chemical reactions and its potential biological activities distinguish it from other similar compounds .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

ethyl 2-(3,5-dimethylpyridin-4-yl)acetate

InChI

InChI=1S/C11H15NO2/c1-4-14-11(13)5-10-8(2)6-12-7-9(10)3/h6-7H,4-5H2,1-3H3

InChI Key

UOONLINGVXPGPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=NC=C1C)C

Origin of Product

United States

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